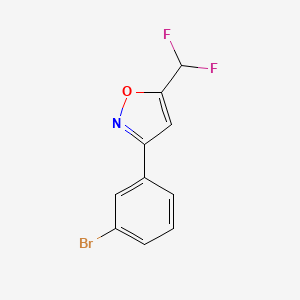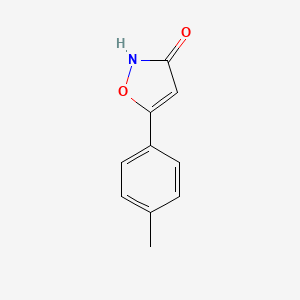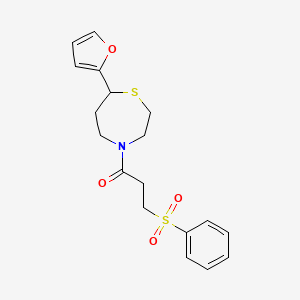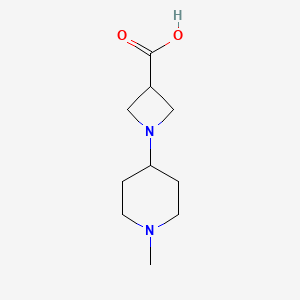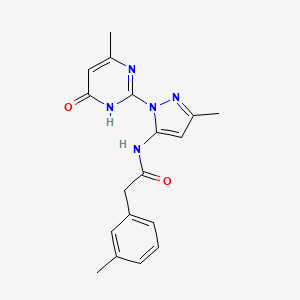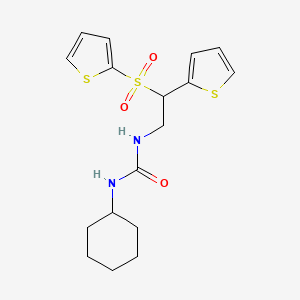
1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C17H22N2O3S3 and its molecular weight is 398.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
- A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas evaluated their potential as novel acetylcholinesterase inhibitors, highlighting the importance of spacer optimization for enhancing inhibitory activities. The introduction of a cyclohexyl group improved activity, suggesting the adaptability of such structures in medicinal chemistry (Vidaluc et al., 1995).
Chemical Reactions and Methodologies
- Research on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement presented a single-pot synthesis method for converting carboxylic acids to ureas, providing a cost-effective and environmentally friendly approach. This showcases the versatility of urea derivatives in synthetic chemistry (Thalluri et al., 2014).
Material Science and Corrosion Inhibition
- A study on 1,3,5-triazinyl urea derivatives explored their efficiency as corrosion inhibitors for mild steel in acidic solutions. The results demonstrated the compounds' potential to form protective layers on metal surfaces, indicating their application in industrial corrosion prevention (Mistry et al., 2011).
Antifungal Activity
- Investigation into the antifungal properties of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives, including their urea counterparts, revealed their potential against various fungal strains. This highlights the role of urea derivatives in developing new antifungal agents (Mishra et al., 2000).
Environmental Applications
- The study on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), examined its environmental exposure in U.S. adults. Although not directly related to the specific compound, it underscores the importance of monitoring environmental and health impacts of chemically related substances (Silva et al., 2013).
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c20-17(19-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(21,22)16-9-5-11-24-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPGLUCYXCXIDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)
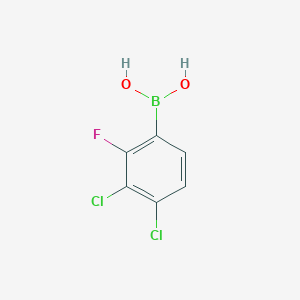
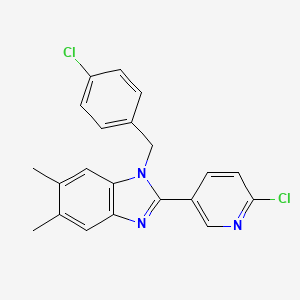
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)
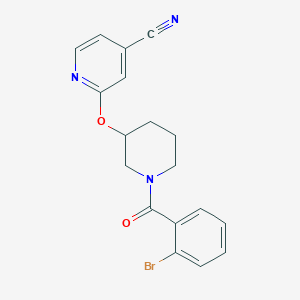
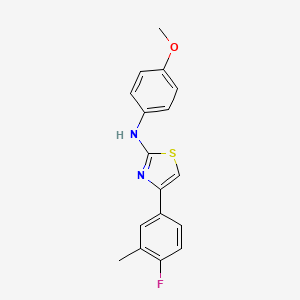
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)

